molecular formula C9H12N2O2S B12521231 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 768317-39-1

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B12521231
CAS No.: 768317-39-1
M. Wt: 212.27 g/mol
InChI Key: PQJAEIDNGHQJFL-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid (CAS 768317-39-1) is a versatile chemical scaffold with significant applications in medicinal chemistry and pharmacological research. This compound belongs to a class of 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridines that have been identified as key structures in the development of ligands for the A1 adenosine receptor (A1AR) . Research into similar analogs has explored their dual functionality, showing potential as both allosteric modulators and orthosteric antagonists of the agonist-occupied A1AR, highlighting the close relationship between structural elements governing these distinct mechanisms of action . Furthermore, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a recognized pharmacophore in the development of potent inhibitors for Hedgehog acyltransferase (HHAT) . HHAT is a membrane-bound O-acyltransferase that catalyzes the N-palmitoylation of Hedgehog signaling proteins, a modification critical for their functional activity in embryonic development and cancer growth, making HHAT a potential drug target . With a molecular formula of C9H12N2O2S and a molecular weight of 212.27 g/mol , this high-purity compound is intended for research purposes only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can utilize this building block to explore structure-activity relationships and develop novel therapeutic agents targeting key biological pathways.

Properties

CAS No.

768317-39-1

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-11-3-2-6-5(4-11)7(9(12)13)8(10)14-6/h2-4,10H2,1H3,(H,12,13)

InChI Key

PQJAEIDNGHQJFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=C(S2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The Gewald reaction, a three-component condensation between a ketone, cyanoacetate ester, and elemental sulfur, is the most widely employed method for constructing the thieno[3,2-c]pyridine scaffold. For the target compound, 5-methyl-4-piperidone serves as the ketone precursor, enabling regioselective incorporation of the methyl group at position 5. Ethyl cyanoacetate and sulfur undergo base-catalyzed cyclization with the ketone, forming the ethyl ester intermediate (ethyl 2-amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate).

Typical Reaction Conditions

  • Molar Ratios : 1:1:1.2 (ketone : ethyl cyanoacetate : sulfur)
  • Base : Morpholine or diethylamine in ethanol
  • Temperature : Reflux (70–80°C) for 2–4 hours
  • Yield : 66–85% for analogous compounds

Ester Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed to the carboxylic acid using acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl in methanol under reflux (4–6 hours), yielding the hydrochloride salt.
  • Basic Hydrolysis : Aqueous NaOH (2–4 M) at 60–80°C, followed by acidification with HCl to precipitate the free acid.

Key Data for Hydrolysis

Parameter Acidic Conditions Basic Conditions
Temperature 80°C 60°C
Time 4 hours 3 hours
Yield 68% 72%

Alternative Synthetic Routes

Cyclization of Sulfonamide Intermediates

A patent by describes cyclizing N-(3-thienyl)methyl sulfonamides with strong acids (e.g., HBr in ethanol) to form thieno[3,2-c]pyridines. While this method primarily targets 2-alkoxycarbonyl derivatives, adapting the protocol with 5-methyl-4-piperidone-derived sulfonamides could yield the desired scaffold.

Critical Steps

  • Sulfonamide Formation : Reacting 5-methyl-4-piperidone with p-toluenesulfonyl chloride in chloroform/water.
  • Cyclization : Refluxing the sulfonamide in HBr/ethanol (12 N, 4 hours).

Pictet-Spengler Reaction

For enantiomerically enriched derivatives, employs the Pictet-Spengler reaction between tryptamine analogs and aldehydes. While this route is less direct for carboxylic acid derivatives, it highlights potential for stereochemical control in related syntheses.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Gewald Reaction High efficiency, scalable Requires 5-methyl-4-piperidone 66–85%
Sulfonamide Cyclization Functional group tolerance Multi-step, lower regioselectivity 40–60%
Pictet-Spengler Stereochemical control Not optimized for carboxylic acids 50–70%

Challenges and Optimization

Access to 5-Methyl-4-Piperidone

The limited commercial availability of 5-methyl-4-piperidone necessitates its synthesis from 4-piperidone via:

  • Enolate Alkylation : Treating 4-piperidone with LDA followed by methyl iodide.
  • Reductive Amination : Reacting 4-piperidone with methylamine under hydrogenation.

Regioselectivity in Cyclization

Positional isomerism (e.g., 5-methyl vs. 6-methyl) arises from the ketone’s substitution pattern. X-ray crystallography and NMR studies confirm regioselectivity when using 5-methyl-4-piperidone.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

The table below highlights structural differences and their implications:

Compound Name Substituent Positions Key Functional Groups Synthesis Highlights Biological Relevance
Target Compound : 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid 5-methyl, 3-carboxylic acid Amino, carboxylic acid Likely ester hydrolysis Potential receptor modulation (A1 adenosine) or antiviral activity
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid () 6-methyl, 3-carboxylic acid Amino, carboxylic acid NaOH-mediated ester hydrolysis Studied as A1 adenosine receptor modulators
Tinoridine () 6-benzyl, 3-ethyl ester Amino, ethyl ester Esterification of carboxylic acid intermediate Anti-inflammatory activity via undefined mechanisms
NITD-688 () 5-benzyl, 3-cyano Amino, cyano Regiocontrolled bromination/cyclization Potent pan-serotype dengue virus inhibitor
Clopidogrel Intermediate () 5-(2-chlorobenzyl), 2-alkoxycarbonyl Alkoxycarbonyl, halogenated benzyl Diazotization and reductive nitrogen removal Key intermediate in antiplatelet drug synthesis

Key Observations :

  • Positional Isomerism: Methyl substitution at position 5 (target compound) vs.
  • Functional Groups: Carboxylic acids (target compound) enhance solubility compared to esters (Tinoridine) or nitriles (NITD-688), which may improve bioavailability but reduce membrane permeability .
Anti-Tumor Activity ():

Thieno[3,2-b]pyridines with substituents like 7-[(2,4-dichloro-5-methoxyphenyl)amino] exhibit anti-tumor activity against triple-negative breast cancer (TNBC).

Antiviral Activity ():

NITD-688’s cyano group at position 3 and benzyl group at position 5 contribute to its dengue virus inhibition. The target compound’s methyl and carboxylic acid groups may offer a different interaction profile, possibly favoring other viral targets.

Physicochemical and Structural Properties

  • Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than ester or nitrile analogs, aiding formulation but requiring pH adjustment for stability .
  • Crystallinity: notes that tetrahydrothienopyridines with aromatic substituents (e.g., benzyl) form plate-like crystals, while methyl-substituted analogs (target compound) may exhibit different packing efficiencies due to reduced π-π interactions.
  • Conformational Flexibility: The tetrahydrothienopyridine core’s puckering () influences binding to flat enzymatic pockets. Substituents at position 5 (methyl) vs. 6 (benzyl) may restrict or enable specific conformations .

Biological Activity

2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C11H16N2O2S
  • Molecular Weight : 240.32 g/mol
  • CAS Number : 300732-50-7
  • Structure : The compound features a thieno[3,2-c]pyridine core with an amino and carboxylic acid functional group that contributes to its biological properties.

Research indicates that 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid exhibits activity against various biological targets:

  • GSK-3β Inhibition : The compound has been identified as a potent inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value reported at approximately 8 nM. This inhibition is crucial as GSK-3β plays a role in multiple signaling pathways related to cell proliferation and survival .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The structure–activity relationship (SAR) indicates that modifications to the amino group can enhance anti-inflammatory activity .

In Vitro and In Vivo Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Cell line assays demonstrated that the compound significantly increased cell viability in the presence of oxidative stress at concentrations up to 10 µM. This effect was attributed to its ability to inhibit hyperphosphorylation induced by okadaic acid .
  • In Vivo Studies : Animal models have shown that derivatives of this compound can reduce inflammation in carrageenan-induced paw edema assays, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Tables

Biological ActivityTargetIC50 ValueReference
GSK-3β InhibitionGSK-3β8 nM
COX InhibitionCOX-1/COX-20.04 μmol
Anti-inflammatoryVariousED50 = 9.17 μM (indomethacin comparison)

Case Studies

  • Case Study on GSK-3β and Neuroprotection :
    • A study investigated the neuroprotective effects of GSK-3β inhibitors, including 2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid. Results indicated a reduction in neuroinflammation and improved cognitive function in animal models of Alzheimer's disease.
  • Anti-inflammatory Effects in Rat Models :
    • In a controlled experiment using rat models for inflammation, treatment with the compound led to significant reductions in edema compared to untreated groups. The results suggest potential for developing new anti-inflammatory drugs based on this scaffold.

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